molecular formula C16H22N2O4 B8683948 4-(4-Methoxy-phenyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester

4-(4-Methoxy-phenyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8683948
M. Wt: 306.36 g/mol
InChI Key: FTBCDBFLFVDHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618978B2

Procedure details

Charge in a pressure tube copper iodide (42 mg, 0.22 mmol), potassium phosphate (1.6 g, 7.5 mmol), trans-1,2-diaminocyclohexane (0.053 ml, 0.44 mmol), p-methoxyphenyl iodide (868 mg, 3.7 mmol) and 3-oxo-piperazine-1-carboxylic acid tert-butyl ester (1.05 g, 4.7 mmol). Purge with nitrogen and add 6 ml of dry toluene. Cap the tube and stir at 100° C. overnight. Filter through celite eluting with EtOAc and concentrate. Purify in a silica gel cartridge (20 g) eluting with EtOAc/hexane 1:1 followed by 100% EtOAc to give the title compound as a white solid (1.03 g, 90%).
Name
potassium phosphate
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.053 mL
Type
reactant
Reaction Step One
Quantity
868 mg
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
42 mg
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[K+].[K+].[K+].N[C@@H]1CCCC[C@H]1N.[CH3:17][O:18][C:19]1[CH:24]=[CH:23][C:22](I)=[CH:21][CH:20]=1.[C:26]([O:30][C:31]([N:33]1[CH2:38][CH2:37][NH:36][C:35](=[O:39])[CH2:34]1)=[O:32])([CH3:29])([CH3:28])[CH3:27]>[Cu](I)I>[C:26]([O:30][C:31]([N:33]1[CH2:38][CH2:37][N:36]([C:22]2[CH:23]=[CH:24][C:19]([O:18][CH3:17])=[CH:20][CH:21]=2)[C:35](=[O:39])[CH2:34]1)=[O:32])([CH3:29])([CH3:27])[CH3:28] |f:0.1.2.3|

Inputs

Step One
Name
potassium phosphate
Quantity
1.6 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.053 mL
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
Quantity
868 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)I
Name
Quantity
1.05 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(NCC1)=O
Name
Quantity
42 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stir at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purge with nitrogen
ADDITION
Type
ADDITION
Details
add 6 ml of dry toluene
CUSTOM
Type
CUSTOM
Details
Cap the tube
FILTRATION
Type
FILTRATION
Details
Filter through celite
WASH
Type
WASH
Details
eluting with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify in a silica gel cartridge (20 g)
WASH
Type
WASH
Details
eluting with EtOAc/hexane 1:1

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(N(CC1)C1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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